molecular formula C13H14N4O B3016352 (2Z)-3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one CAS No. 241146-78-1

(2Z)-3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

Cat. No.: B3016352
CAS No.: 241146-78-1
M. Wt: 242.282
InChI Key: GBVHLGAGVQFALP-WQLSENKSSA-N
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Description

The compound (2Z)-3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (molecular formula: C₁₃H₁₄N₄O, molecular weight: 258.28) is a triazolylchalcone derivative characterized by a Z-configured enone backbone. Its structure includes a phenyl group at position 1, a dimethylamino group at position 3, and a 1,2,4-triazole moiety at position 2 .

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-phenyl-2-(1,2,4-triazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-16(2)8-12(17-10-14-9-15-17)13(18)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVHLGAGVQFALP-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=CC=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=CC=C1)\N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.

    Formation of the Enone Structure: The enone structure can be formed through an aldol condensation reaction involving an aldehyde and a ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the enone structure to an alcohol or alkane.

    Substitution: The triazole ring and dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Oxides, hydroxylated derivatives.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, substituted triazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studies can be conducted to understand its pharmacokinetics and pharmacodynamics.

Industry

    Agriculture: It can be used as a pesticide or fungicide.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The structural diversity among triazolylchalcones arises primarily from substituents on the aromatic rings and the enone backbone. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound Phenyl (C₆H₅), dimethylamino (N(CH₃)₂) C₁₃H₁₄N₄O 258.28 Z-configuration, electron-rich dimethylamino group
(Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 2,4-Dimethylphenyl, phenyl C₁₉H₁₇N₃O 303.36 Enhanced steric hindrance from methyl groups; chalcone derivative
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 2,4-Difluorophenyl, 4-fluorophenyl C₁₇H₁₀F₃N₃O 329.28 Fluorine substituents increase electronegativity; monoclinic crystal system (P21/c)
(2Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 4-Chlorophenyl, 2,4-dichlorophenyl C₁₇H₁₀Cl₃N₃O 378.64 Chlorine atoms enhance lipophilicity; higher molecular weight
(2Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one Pyridin-3-yl, dimethylamino C₇H₉N₃O 176.22 Pyridine ring introduces π-π stacking potential; lower molecular weight

Conformational and Crystallographic Differences

  • Dihedral Angles: In chalcone derivatives, the dihedral angle between aromatic rings influences planarity and intermolecular interactions. For example, analogs with fluorophenyl groups exhibit dihedral angles ranging from 7.14° to 56.26°, affecting crystal packing and stability . The target compound’s dimethylamino group may reduce planarity compared to fluorine-substituted analogs, altering solubility and crystallinity.
  • Crystal Systems: The difluorophenyl analog crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 11.735 Å, b = 7.698 Å, c = 17.065 Å, and β = 110.45°, suggesting dense packing due to fluorine’s electronegativity . In contrast, methyl-substituted analogs (e.g., from ) may exhibit less dense packing due to steric bulk.

Electronic and Reactivity Profiles

  • Electron-Donating vs. In contrast, fluorine and chlorine substituents (electron-withdrawing) enhance electrophilicity, affecting reactivity in reactions like epoxidation or nucleophilic addition .
  • Synthetic Applications: highlights the use of manganese catalysts for epoxidizing triazolyl enones. The target compound’s dimethylamino group could modulate reaction rates compared to halogenated analogs due to electronic effects.

Biological Activity

The compound (2Z)-3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one, often referred to as a triazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a triazole ring and a dimethylamino group. Its molecular formula is C12H14N4OC_{12}H_{14}N_{4}O, and it possesses a molecular weight of approximately 230.27 g/mol. The compound's structure is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains. For instance:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

These findings suggest that the triazole moiety may enhance the compound's ability to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)5.0Caspase activation
MCF7 (breast)7.5DNA fragmentation
A549 (lung)6.0Cell cycle arrest at G2/M phase

The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell proliferation and survival in cancer cells.
  • Interaction with Receptors : It may act on certain receptors involved in apoptosis signaling pathways.
  • DNA Interaction : The triazole ring can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives including our compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with concentrations as low as 16 µg/mL.

Case Study 2: Anticancer Potential

In a preclinical trial involving human cancer xenografts in mice, administration of this compound resulted in a notable decrease in tumor size compared to control groups. The study reported a tumor inhibition rate of approximately 65% after four weeks of treatment.

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